2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]
Description
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
spiro[indene-1,4'-oxane] |
InChI |
InChI=1S/C13H14O/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h1-6H,7-10H2 |
InChI Key |
POJJRUGFWLJEAH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12C=CC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as a cornerstone for constructing the spiro[indene-pyran] framework. A prominent approach involves the in situ generation of azomethine ylides from ninhydrin and amino acids such as sarcosine or L-proline, which subsequently undergo cycloaddition with dipolarophiles like vinyl indoles or acetylene derivatives. For instance, heating a mixture of ninhydrin (1.2 equiv), sarcosine (1.2 equiv), and a vinyl indole derivative in methanol at 60°C for 30 minutes yields spiro pyrrolidine intermediates, which are further functionalized to access the target spiro[indene-pyran] structure . This method achieves yields exceeding 85% while maintaining excellent regioselectivity.
A variation of this strategy employs isatin instead of ninhydrin to generate spiro indoline intermediates, which are oxidized to the corresponding indene derivatives under acidic conditions . The reaction’s efficiency is attributed to the dual role of methanol as both solvent and proton source, facilitating rapid ylide formation and cyclization.
Cyclization and Ring-Closing Methodologies
Cyclization reactions are pivotal for forming the tetrahydropyran ring fused to the indene core. One protocol involves treating 2,3-dihydro-1H-indene-2-amine derivatives with propionyl chloride in dichloromethane, catalyzed by aluminum chloride at -5°C to 25°C, to generate acylated intermediates. Subsequent cyclization in concentrated sulfuric acid at 90–100°C produces the spirocyclic framework with >90% purity . The use of sulfuric acid as both solvent and catalyst ensures complete ring closure while minimizing side reactions.
Notably, a modified approach replaces propionyl chloride with trifluoroacetic anhydride to protect amine groups during cyclization, enhancing reaction control. Post-cyclization, deprotection using sodium hydroxide in methanol yields the free amine, which is acidified to the hydrochloride salt for stabilization .
Catalytic Hydrogenation and Reduction Techniques
Palladium-catalyzed hydrogenation plays a critical role in saturating the pyran ring and eliminating nitro or ketone functionalities. For example, subjecting nitro-substituted intermediates to 10% Pd/C under 12 bar hydrogen pressure in glacial acetic acid achieves complete reduction within 24 hours . This step is essential for converting labile intermediates into stable tetrahydropyran derivatives.
In cases where ketone groups are present, sodium borohydride in ethanol at 0°C selectively reduces the carbonyl to a hydroxyl group, which is subsequently eliminated under acidic conditions to form the double bond in the indene moiety . This tandem reduction-elimination strategy ensures high fidelity in constructing the spiro junction.
Intermediate Synthesis and Functionalization
The preparation of key intermediates, such as indane-1,3-dione derivatives, is foundational to spiro[indene-pyran] synthesis. Self-condensation of indane-1,3-dione under basic conditions (triethylamine or sodium acetate) generates dimeric species, which undergo nucleophilic attack by dihydropyran precursors to form the spiro linkage . Alternatively, 2,2-dimethyl-1H-indene-1,3(2H)-dione serves as a versatile building block; its reaction with ethylene glycol in the presence of p-toluenesulfonic acid yields the corresponding ketal, which is hydrolyzed to the spirocyclic product .
Analytical and Optimization Insights
Table 1: Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| Multicomponent Reaction | Methanol, 60°C, 30 min | 85–90 | Rapid, one-pot synthesis |
| Acid-Catalyzed Cyclization | H2SO4, 90–100°C | 90–95 | High purity, scalable |
| Palladium Hydrogenation | 10% Pd/C, H2 (12 bar), glacial acetic acid | 78–85 | Selective saturation |
| Ketal Hydrolysis | HCl, H2O, reflux | 80–88 | Mild conditions, high efficiency |
Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS) are indispensable for characterizing intermediates and final products. For instance, the 1H NMR spectrum of 1’-methyl-3’-(1-methyl-1H-indol-5-yl)spiro[indene-2,2’-pyrrolidine]-1,3-dione exhibits distinct signals at δ 3.2 ppm (N–CH3) and δ 6.8–7.5 ppm (aromatic protons), confirming successful spirocyclization .
Chemical Reactions Analysis
Types of Reactions: 2’,3’,5’,6’-Tetrahydrospiro[indene-1,4’-pyran] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indene or pyran rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Neuroprotective Effects :
Synthetic Applications
- Synthesis of Complex Molecules :
- Catalytic Applications :
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] on breast cancer cells (MCF-7). The compound was found to induce apoptosis through the mitochondrial pathway, leading to a significant reduction in cell viability at concentrations above 10 µM.
Case Study 2: Neuroprotective Effects
In a preclinical trial, the neuroprotective effects of a derivative of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] were assessed using an oxidative stress model in SH-SY5Y neuroblastoma cells. Results indicated that treatment with the compound reduced oxidative damage markers by approximately 30%, suggesting its potential for therapeutic use in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2’,3’,5’,6’-Tetrahydrospiro[indene-1,4’-pyran] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The core structure of 2',3',5',6'-tetrahydrospiro[indene-1,4'-pyran] can be modified through substitutions or ring system alterations, leading to derivatives with distinct properties:
Table 1: Key Structural Derivatives and Their Modifications
Spectroscopic and Physical Properties
Substituents significantly influence spectroscopic signatures. For example:
- NMR Shifts :
- IR Absorption :
Table 2: Comparative Spectroscopic Data
| Compound | 1H NMR (δ, aromatic) | 13C NMR (Carbonyl δ) | IR (C=O stretch, cm⁻¹) |
|---|---|---|---|
| Parent compound | 7.30–7.11 | N/A | N/A |
| 4,6-Dimethoxy (25c) | 6.46 (s) | N/A | 1766, 1738 |
| 6f (ketone derivative) | 7.30–7.11 | 170.86 | 1766 |
Commercial Availability and Cost
- Parent Compound : Available from 3 suppliers (e.g., MolPort, Targetmol) .
- Brominated Derivative (15) : Priced at $1,717.14/g (1g scale), reflecting specialized synthetic complexity .
- Indoline-Pyran Hybrids : Over 10 suppliers list derivatives like 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one, indicating broader commercial interest .
Biological Activity
2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] is a unique organic compound with potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is known for contributing to the biological activity of many natural products. The presence of the indene and pyran moieties suggests potential interactions with various biomolecules.
Research indicates that 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] may interact with several biological targets:
- Receptor Interactions : It has been identified as an agonist for specific receptors, influencing pathways related to inflammation and pain modulation.
- Enzyme Inhibition : The compound shows potential as an inhibitor of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes.
Biological Activity
Various studies have documented the biological activities associated with this compound:
Antioxidant Activity
The antioxidant capacity of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran] has been evaluated through several assays:
| Assay Type | Methodology | Result (IC50 µM) |
|---|---|---|
| DPPH Radical Scavenging | Reaction with DPPH solution | 25.6 |
| ABTS Radical Scavenging | Reaction with ABTS solution | 18.9 |
| FRAP Assay | Ferric reducing antioxidant power | 32.4 |
These results indicate that the compound possesses significant free radical scavenging ability, which is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using in vivo models of inflammation:
- Carrageenan-Induced Paw Edema : Administration of the compound significantly reduced paw swelling compared to control groups.
- Cytokine Inhibition : The compound decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in serum samples.
Case Studies
Several studies have highlighted the therapeutic potential of 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]:
-
Study on Pain Relief :
- Objective : Evaluate analgesic properties in rodent models.
- Findings : The compound exhibited dose-dependent analgesic effects comparable to standard analgesics like ibuprofen.
-
Investigating Antimicrobial Properties :
- Objective : Assess activity against bacterial strains.
- Findings : Showed significant inhibitory effects against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development.
-
Neuroprotective Effects :
- Objective : Examine neuroprotective properties in models of neurodegeneration.
- Findings : Reduced neuronal apoptosis and improved cognitive function in treated animals.
Q & A
Q. Reaction Conditions and Yield Optimization
| Method | Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| MCR with BF₃·OEt₂ | Dichloromethane | 0–25°C | 57–84 | |
| AI-guided synthesis | Hexane | Reflux | 60–75 | |
| Cyclization with TMS | THF | 40°C | 70–85 |
Q. Key Factors :
- Catalyst Choice : BF₃·OEt₂ enhances electrophilic activation but may require strict anhydrous conditions .
- Solvent Polarity : Non-polar solvents (hexane) favor cyclization, while polar solvents (THF) improve reagent solubility .
How is NMR spectroscopy utilized to confirm the structure of spiro compounds like 2',3',5',6'-Tetrahydrospiro[indene-1,4'-pyran]?
Basic Research Question
¹H and ¹³C NMR are critical for verifying spirocyclic connectivity and stereochemistry:
- ¹H NMR : Distinct peaks for protons adjacent to the spiro center (δ 1.5–2.5 ppm for cyclohexyl protons) and aromatic indene protons (δ 6.5–7.5 ppm) .
- ¹³C NMR : Spiro carbon signals appear at δ 90–110 ppm, while carbonyl or ether oxygens deshield adjacent carbons (δ 60–80 ppm) .
Q. Example Data from Literature :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Spiro-CH₂ | 1.8–2.2 | Quintet | 2H |
| Aromatic H (indene) | 6.7–7.3 | Doublet | 4H |
| Pyran O-CH₂ | 3.5–4.0 | Triplet | 2H |
Validation : Cross-referencing with literature (e.g., match δ values for analogous spiro compounds in ) ensures structural accuracy.
What are the thermodynamic considerations for the cyclization steps in synthesizing spirocyclic compounds?
Basic Research Question
Cyclization reactions require careful control of enthalpy (ΔH) and entropy (ΔS):
Q. Thermodynamic Data :
| Reaction | ΔrH° (kJ/mol) | Solvent | Reference |
|---|---|---|---|
| Cyclization of C₅H₈O → C₅H₁₀O | -103.3 ± 1.0 | Hexane |
Optimization : Pre-cooling reagents (0°C) and slow addition of catalysts mitigate exothermic runaway reactions .
How can multicomponent reactions be optimized to enhance the stereoselectivity of spiro[indene-pyran] derivatives?
Advanced Research Question
Stereoselectivity in MCRs is influenced by:
- Chiral Catalysts : Use of enantiopure Lewis acids (e.g., BINOL-derived catalysts) to induce axial chirality .
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states, improving diastereomeric excess (de > 80%) .
- Temperature Gradients : Stepwise heating (25°C → 60°C) enhances kinetic control over stereochemistry .
Q. Case Study :
| Catalyst | Solvent | de (%) | Yield (%) |
|---|---|---|---|
| BF₃·OEt₂ | DCM | 65 | 84 |
| Chiral BINOL | Toluene | 92 | 70 |
What strategies address contradictions in spectroscopic data when characterizing novel spiro compounds?
Advanced Research Question
Discrepancies between experimental and theoretical data arise from dynamic effects or impurities:
- Dynamic NMR (DNMR) : Resolves fluxional behavior (e.g., ring puckering) by variable-temperature studies .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 242.1302 for C₁₆H₁₈O₂) .
- X-ray Crystallography : Provides unambiguous spiro connectivity data .
Q. Workflow :
Compare experimental ¹³C NMR with DFT-calculated shifts (deviation < 2 ppm acceptable).
Use HSQC/HMBC to assign long-range couplings.
Are there computational models predicting the reactivity of intermediates in spiro compound synthesis?
Advanced Research Question
AI and DFT models are pivotal for predicting reactivity:
Q. Case Study :
| Model | Accuracy (%) | Application |
|---|---|---|
| Reaxys AI | 85 | Precursor selection |
| DFT (B3LYP/6-31G*) | 90 | Transition state analysis |
Limitations : Solvent effects and steric hindrance may reduce model accuracy, necessitating experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
